molecular formula C11H12N2O2S B14608688 N-(Ethanethioylcarbamoyl)-4-methyl-benzamide CAS No. 58554-20-4

N-(Ethanethioylcarbamoyl)-4-methyl-benzamide

Cat. No.: B14608688
CAS No.: 58554-20-4
M. Wt: 236.29 g/mol
InChI Key: OTYGBQNBKIHLEK-UHFFFAOYSA-N
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Description

N-(Ethanethioylcarbamoyl)-4-methyl-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethanethioylcarbamoyl group attached to a 4-methyl-benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethanethioylcarbamoyl)-4-methyl-benzamide typically involves the reaction of 4-methyl-benzoyl chloride with ethanethioylcarbamic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for purification and isolation can streamline the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Ethanethioylcarbamoyl)-4-methyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ethanethioyl group to an ethyl group, altering the compound’s properties.

    Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of functionalized benzamides with different chemical and physical properties.

Scientific Research Applications

N-(Ethanethioylcarbamoyl)-4-methyl-benzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Ethanethioylcarbamoyl)-4-methyl-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Ethanethioylcarbamoyl)-benzamide: Lacks the 4-methyl group, which may affect its reactivity and binding properties.

    N-(Ethanethioylcarbamoyl)-4-chloro-benzamide: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.

    N-(Ethanethioylcarbamoyl)-4-methoxy-benzamide: The presence of a methoxy group can influence the compound’s solubility and reactivity.

Uniqueness

N-(Ethanethioylcarbamoyl)-4-methyl-benzamide is unique due to the presence of both the ethanethioylcarbamoyl group and the 4-methyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

58554-20-4

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N-(ethanethioylcarbamoyl)-4-methylbenzamide

InChI

InChI=1S/C11H12N2O2S/c1-7-3-5-9(6-4-7)10(14)13-11(15)12-8(2)16/h3-6H,1-2H3,(H2,12,13,14,15,16)

InChI Key

OTYGBQNBKIHLEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=O)NC(=S)C

Origin of Product

United States

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